

A Comprehensive Review of YEATS Domain Inhibitors, Featuring SGC-iMLLT

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Compound of Interest		
Compound Name:	SGC-iMLLT	
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An In-depth Technical Guide for Drug Discovery Professionals

The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved epigenetic reader module that recognizes acylated lysine residues on histone tails.[1][2] This recognition is a critical event in chromatin remodeling and the regulation of gene transcription. [3] The human genome encodes four YEATS domain-containing proteins: ENL (MLLT1), AF9 (MLLT3), YEATS2, and GAS41 (YEATS4).[4][5] Dysregulation of these proteins, particularly ENL and AF9, is strongly implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL).[1][3] This has established the YEATS domain as a compelling therapeutic target for novel anti-cancer agents.

This guide provides a comprehensive overview of YEATS domain inhibitors, with a detailed focus on **SGC-iMLLT**, a first-in-class chemical probe for the MLLT1 and MLLT3 YEATS domains.

SGC-iMLLT: A Potent and Selective Chemical Probe

SGC-iMLLT is a potent, cell-permeable, and selective small molecule inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).[6][7][8] It was developed to disrupt the interaction between these YEATS domains and acetylated histones, thereby providing a tool to investigate the biological functions of MLLT1/3 and their potential as therapeutic targets.[8]



Quantitative Data for SGC-iMLLT

The inhibitory activity and binding affinity of **SGC-iMLLT** have been characterized through various biochemical and cellular assays.

Parameter	Target	Value	Assay Method	Reference
IC50	MLLT1/3-Histone Interaction	260 nM	AlphaScreen	[6][9]
K_d_	MLLT1 YEATS Domain	129 nM	Isothermal Titration Calorimetry (ITC)	[6][9][10]
K_d_	MLLT3 YEATS Domain	77 nM	Isothermal Titration Calorimetry (ITC)	[6][10]
Cellular IC50	MLLT3 Target Engagement	400 nM	NanoBRET Assay	[7][10]
Selectivity IC50	YEATS2 / YEATS4	>10 μM	AlphaScreen	[9][10]

SGC-iMLLT demonstrates excellent selectivity for MLLT1/3 over the other human YEATS domains, YEATS2 and YEATS4.[9] Furthermore, it has been profiled against a broad panel of 48 bromodomains, another class of acetyl-lysine readers, and showed no significant inhibitory activity, highlighting its specific mode of action.[7][9][10] In cellular contexts, **SGC-iMLLT** has been shown to decrease the expression of tumorigenic genes like MYC in leukemia cell lines. [10]

Comparative Analysis of YEATS Domain Inhibitors

While **SGC-iMLLT** was a pioneering probe, other inhibitors targeting YEATS domains have since been developed, some with improved potency or selectivity for specific family members.



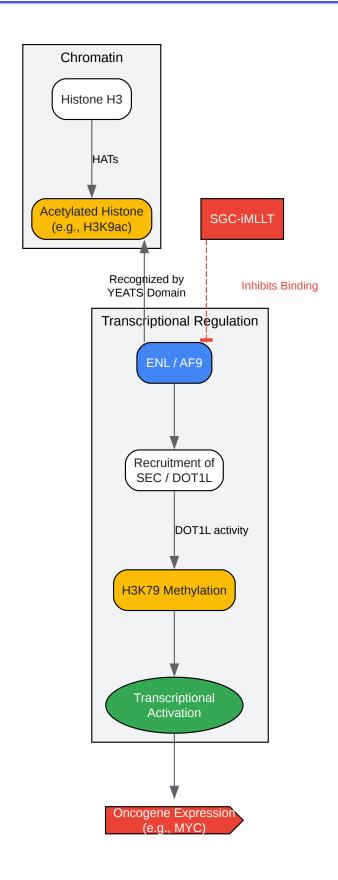
Inhibitor	Primary Target(s)	IC50	Key Features	Reference
SGC-iMLLT	MLLT1, MLLT3	260 nM (MLLT1/3)	First-in-class MLLT1/3 chemical probe.	[6][9]
NVS-MLLT-1	MLLT1, MLLT3	150 nM (MLLT1), 254 nM (MLLT3)	Improved cellular activity over SGC-iMLLT.	[11]
Compound 11	ENL (MLLT1)	51 nM (ENL), 984 nM (AF9)	Highly selective for ENL over AF9.	[5]
LS-1-124	YEATS2	Not specified	First-in-class inhibitor targeting YEATS2.	[12]

Signaling and Mechanism of Action

YEATS domain-containing proteins like ENL and AF9 act as scaffolds in large transcriptional complexes. The YEATS domain specifically recognizes acetylated histone marks (e.g., H3K9ac), tethering these complexes to active chromatin sites.[2] This recruitment, which often involves the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L, facilitates transcriptional elongation and upregulates the expression of target genes, many of which are oncogenic.[2][13]

Inhibitors like **SGC-iMLLT** function by occupying the acetyl-lysine binding pocket of the YEATS domain, preventing its engagement with histones. This disrupts the recruitment of essential transcription machinery, leading to the downregulation of oncogenic gene expression.





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YEATS domain signaling and point of inhibition.



Key Experimental Protocols

Characterization of YEATS domain inhibitors involves a suite of biochemical and cell-based assays to determine potency, selectivity, and cellular mechanism of action.

AlphaScreen Competition Assay (for IC₅₀ Determination)

This biochemical assay measures the ability of an inhibitor to disrupt the interaction between a YEATS domain and an acetylated histone peptide.

Methodology:

- Reagent Preparation: Biotinylated histone H3 peptide (acetylated at the desired lysine) is bound to streptavidin-coated Donor beads. A tagged recombinant YEATS domain protein (e.g., GST-tagged MLLT1) is bound to Acceptor beads (e.g., anti-GST coated).
- Reaction Setup: The YEATS domain, histone peptide, and beads are combined in a microplate well. Test compounds (inhibitors) are added in a serial dilution.
- Incubation: The plate is incubated in the dark to allow the interaction to reach equilibrium.
- Detection: When the Donor and Acceptor beads are brought into proximity by the proteinpeptide interaction, excitation of the Donor bead at 680 nm results in the emission of singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.
- Data Analysis: An inhibitor disrupting the interaction will decrease the signal. The IC₅₀ value is calculated by plotting the signal against the inhibitor concentration.

NanoBRET™ Cellular Target Engagement Assay (for Cellular IC50)

This assay quantifies inhibitor binding to a target protein within living cells.[7][11]

Methodology:

• Cell Line Preparation: Cells (e.g., HEK293) are co-transfected with plasmids expressing the target YEATS protein fused to NanoLuc® luciferase and a histone protein (e.g., H3.3) fused to HaloTag®.



- Ligand Addition: A fluorescent HaloTag® ligand is added to the cells, which permeates the cells and binds to the HaloTag®-histone fusion, serving as the energy acceptor.
- Inhibitor Treatment: The transfected cells are treated with serial dilutions of the test inhibitor (e.g., SGC-iMLLT).
- Substrate Addition: A specific substrate for NanoLuc® is added, which generates luminescence (the donor signal).
- BRET Measurement: If the NanoLuc®-YEATS protein is in close proximity (<10 nm) to the HaloTag®-histone, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor that displaces the YEATS protein from the histone will disrupt BRET. The signal is measured, and the cellular IC50 is determined.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells, providing evidence of target engagement.[7][11]

Methodology:

- Cell Preparation: Cells are transfected with a plasmid expressing the YEATS protein fused to a fluorescent protein (e.g., GFP-MLLT1).
- Inhibitor Treatment: Cells are treated with the inhibitor or a vehicle control.
- Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a small, defined region of the cell nucleus.
- Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is monitored over time by capturing images with a low-intensity laser. Recovery occurs as unbleached GFP-tagged proteins diffuse into the bleached area.
- Data Analysis: Target engagement by an inhibitor can displace the protein from less mobile chromatin, increasing its diffusion rate and leading to faster fluorescence recovery. The halftime of recovery (t₁/₂) is calculated and compared between treated and untreated cells.



Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.[14]

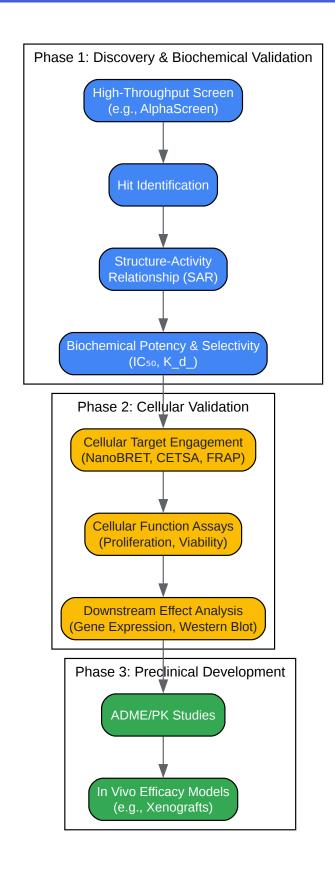
Methodology:

- Cell Plating: Cancer cell lines of interest (e.g., MV-4-11 leukemia cells) are seeded in an opaque-walled 96-well plate.
- Compound Treatment: Cells are treated with a range of concentrations of the YEATS inhibitor for a specified period (e.g., 72 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.
- Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read using a plate reader.
- Data Analysis: The reduction in signal in treated wells compared to vehicle controls is used to determine the inhibitor's effect on cell proliferation and calculate a GI₅₀ (concentration for 50% growth inhibition).

A Standardized Workflow for Inhibitor Development

The discovery and validation of a novel YEATS domain inhibitor follows a logical progression from initial screening to cellular and functional validation.





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General workflow for YEATS inhibitor characterization.



Conclusion and Future Outlook

The targeting of epigenetic reader domains represents a promising frontier in oncology drug discovery. **SGC-iMLLT** has been instrumental as a chemical probe for elucidating the biology of MLLT1 and MLLT3, validating them as legitimate drug targets.[7][8] The development of next-generation inhibitors with improved potency, selectivity, and drug-like properties is an active area of research.[11] Future work will likely focus on developing inhibitors for other YEATS family members like YEATS2 and expanding their therapeutic application to a wider range of solid and hematological malignancies.[12] The detailed protocols and methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel YEATS domain inhibitors.

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